molecular formula C20H17N3O B1346999 p-Methoxybenzylidene p-phenylazoaniline CAS No. 744-66-1

p-Methoxybenzylidene p-phenylazoaniline

Cat. No. B1346999
CAS RN: 744-66-1
M. Wt: 315.4 g/mol
InChI Key: HLJXCFUTNROPTR-UHFFFAOYSA-N
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Description

P-Methoxybenzylidene p-phenylazoaniline (MPA) is a synthetic compound with a wide range of applications in scientific research. It is a colorless, crystalline solid with a molecular weight of 249.26 g/mol, and is soluble in various organic solvents. MPA is used in the synthesis of various compounds and as a reagent in various biochemical and physiological studies.

Scientific Research Applications

Crystal and Molecular Structure Analysis

  • Crystal Structure : p-Methoxybenzylidene p-phenylazoaniline (MBPAA) exhibits a monoclinic unit cell with antiparallel oriented molecules forming a herringbone-like pattern in its crystal structure (Vani & Vijayan, 1977).

Impact on Liquid Crystalline Phases

  • Hydrogen-Bonded Mesogens : MBPAA, when synthesized with p-n-alkoxybenzoic acids, reveals the induction of smectic-G phase in liquid crystals. This study explores the role of the imino group in MBPAA on liquid-crystallinity (Kumar et al., 2003).

Applications in Peptide Synthesis

  • Peptide Synthesis : MBPAA derivatives have been used as carboxyl-protecting groups in the synthesis of protected amino acids and peptides, demonstrating their significance in peptide synthesis (Stewart, 1968).

Investigations in Infrared Absorption and Preorientation Potential

  • Infrared Absorption Spectra : The study of MBPAA analogs in various phases using infrared absorption offers insights into the potential barriers of molecules in crystal, nematic crystal, and isotropic phases (Kirov & Simova, 1973).

Role in Antibacterial and Cytotoxicity Studies

  • Antibacterial Activity : MBPAA-substituted compounds have shown significant antibacterial activity against bacteria like Escherichia coli and Staphylococcus aureus. This highlights its potential application in antibacterial research (Patil et al., 2010).

Analgesic Properties

  • Analgesic Profile : Derivatives of MBPAA, particularly the 4-methoxybenzylidene derivatives, have exhibited notable analgesic activity, comparable to standard analgesic drugs (Leite et al., 1999).

Utilization in Oxidation Reactions

  • Oxidation of Saccharides : MBPAA-protected saccharides have been utilized in oxidation reactions, yielding derivatives with unprotected hydroxyl groups, showcasing its utility in organic synthesis (Zhang & Magnusson, 1996).

Contributions to Anticancer Research

  • Anticancer Activity : Certain MBPAA scaffolds have been synthesized and evaluated for anticancer activity against various human cancer cell lines, contributing to the field of oncology (2020).

properties

IUPAC Name

1-(4-methoxyphenyl)-N-(4-phenyldiazenylphenyl)methanimine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O/c1-24-20-13-7-16(8-14-20)15-21-17-9-11-19(12-10-17)23-22-18-5-3-2-4-6-18/h2-15H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLJXCFUTNROPTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=NC2=CC=C(C=C2)N=NC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401038620
Record name Benzenamine, N-[(4-methoxyphenyl)methylene]-4-(2-phenyldiazenyl)-
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Molecular Weight

315.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

p-Methoxybenzylidene p-phenylazoaniline

CAS RN

744-66-1, 27287-91-8
Record name N-[(4-Methoxyphenyl)methylene]-4-(2-phenyldiazenyl)benzenamine
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Record name p-Methoxybenzylidene p-phenylazoaniline
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Record name Benzenamine, N-((methoxyphenyl)methylene)-4-(2-phenyldiazenyl)-
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Record name Anisal-p-aminoazobenzene
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Record name Benzenamine, N-[(methoxyphenyl)methylene]-4-(2-phenyldiazenyl)-
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Record name Benzenamine, N-[(4-methoxyphenyl)methylene]-4-(2-phenyldiazenyl)-
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Record name (4-Methoxy-benzylidene)-(4-phenylazo-phenyl)-amine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
13
Citations
GV Vani, K Vijayan - Acta Crystallographica Section B: Structural …, 1977 - scripts.iucr.org
The crystalline form of Np-methoxybenzylidine-p-phenylazoaniline (MBPAA) has a monoclinic unit cell, space group P2~/c, with eight molecules per cell. The cell parameters are a= …
Number of citations: 10 scripts.iucr.org
KVIA YAN, GV VANI - core.ac.uk
The crystal structure of n~ p-methoxybenzylidene-p-phenylazoaniline, a nematogenic compound of positive dielectric anisotropy has been determined by x-ray diffraction methods using …
Number of citations: 2 core.ac.uk
EM Barrall, RS Porter, JF Johnson - The Journal of Physical …, 1964 - ACS Publications
… The three compounds studied are pazoxyanisole, anisaldazine, andN-p-methoxybenzylidene-p-phenylazoaniline. These compounds are here-after referred to as PAA, Aad, and MBPA. …
Number of citations: 40 pubs.acs.org
GN Taylor, FJ Kahn - Journal of Applied Physics, 1974 - pubs.aip.org
… Neither do the elongated liquid crystal ethyl-N -methoxybenzylidene-p-amino cinnamate, which has a smectic phase, nor the elongated N -pmethoxybenzylidene-p-phenylazoaniline …
Number of citations: 57 pubs.aip.org
TSB Baul, KS Singh, M Holčapek, R Jirásko… - Journal of …, 2005 - Elsevier
… These ligands structurally resemble the N-p-methoxybenzylidene-p-phenylazoaniline system, which is a mesogen and exhibits a nematic liquid-crystal phase [1]. The synthesis of liquid …
Number of citations: 66 www.sciencedirect.com
RL Meek - Bibliography 1975–76 Organic and Organometallic …, 1977 - Springer
ALIPHATIC CARBOXYLIC ACID DERIVATIVES Page 1 ALIPHATIC CARBOXYLIC ACID DERIVATIVES 1.1 Formamide (at -165C) CH3 NO T.Ottersen Acta Chern. Scand. Ser. A. 29,939…
Number of citations: 0 link.springer.com
RJ Butcher, TS Basu Baul, KS Singh… - … Section E: Structure …, 2005 - scripts.iucr.org
… A similar azo–Schiff base organic compound, namely N-p-methoxybenzylidene-p-phenylazoaniline, is a mesogen and exhibits a nematic liquid-crystal phase; its X-ray structure has …
Number of citations: 24 scripts.iucr.org
P Paufler - 1997 - degruyter.com
Isotope, während in den meisten übrigen Tafeln nur ausge-wählte Beispiele verzeichnet sind. Es fällt nicht schwer, bei einem solchen Konzept Auslassungen zu entdecken. Für den …
Number of citations: 1 www.degruyter.com
P Paufler - 1997 - degruyter.com
The discovery of quasicrystals has called for a re-examination of the mathematical foundations of geometrical crystallogra-phy. The author of this book has been involved in this …
Number of citations: 0 www.degruyter.com
P Paufler - 1997 - degruyter.com
The discovery of quasicrystals has called for a re-examination of the mathematical foundations of geometrical crystallogra-phy. The author of this book has been involved in this …
Number of citations: 0 www.degruyter.com

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